N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by two key substituents:
- A 3,4-dimethoxyphenyl group at the N4-position, which may enhance solubility and hydrogen-bonding interactions.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-6-4-5-7-16(13)25-20-15(11-23-25)19(21-12-22-20)24-14-8-9-17(26-2)18(10-14)27-3/h4-12H,1-3H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZQWTHYUHFODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 361.4 g/mol. The compound's structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O2 |
| Molecular Weight | 361.4 g/mol |
| CAS Number | 1172387-14-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown activity against various cancer cell lines, including lung, breast, and colorectal cancers.
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of several pyrazolo[3,4-d]pyrimidine derivatives on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that compounds similar to this compound exhibited significant growth inhibition with IC50 values ranging from 5 to 15 µM in vitro .
The mechanisms by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth and proliferation. Studies suggest that compounds in this class may act as kinase inhibitors or affect signaling pathways critical for cancer cell survival .
Safety and Toxicity
Preliminary toxicity assessments indicate that derivatives of this compound are generally non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
類似化合物との比較
Comparison with Structural Analogs
N4-Substituents
- Methoxy groups improve solubility but may reduce membrane permeability compared to halogenated analogs .
SI388 (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) ():
N1-Substituents
CNS Penetration
- 3-(6-Cyclopropoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (12) ():
Structural-Activity Relationship (SAR) Trends
Table 1 summarizes key analogs and their substituent-driven properties:
Q & A
Q. What are the standard synthetic routes for N-(3,4-dimethoxyphenyl)-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are synthesized via:
- Step 1 : Condensation of 5-aminopyrazole-4-carbonitrile intermediates with orthoesters (e.g., triethyl orthoformate) under acidic conditions to form the pyrimidine ring .
- Step 2 : Substitution at the 1-position using alkyl/aryl halides (e.g., 2-methylphenyl chloride) in dry acetonitrile or dichloromethane, followed by purification via recrystallization .
- Step 3 : Functionalization of the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amination or Ullmann coupling .
Q. Key Data :
| Reaction Step | Solvent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrimidine ring formation | Acetic anhydride, 110°C | 60–75 | >90% |
| N-alkylation | Dry acetonitrile, reflux | 50–65 | >95% |
Q. How is structural confirmation performed for this compound?
- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and pyrimidine NH (δ ~10.6 ppm) confirm substitution patterns .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~405) align with the molecular formula C21H21N5O2 .
- IR Spectroscopy : Peaks at 3150–3250 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C=C) validate the core structure .
Advanced Research Questions
Q. How can synthetic yields be optimized for N-alkylation steps?
- Solvent selection : Dry acetonitrile or DMF improves reaction efficiency compared to polar aprotic solvents due to better solubility of intermediates .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling reactions for aryl substitutions, achieving yields >70% .
- Temperature control : Reflux conditions (80–100°C) minimize side reactions like hydrolysis .
Q. What strategies resolve contradictions in biological activity data?
Discrepancies in IC50 values (e.g., kinase inhibition assays) arise from:
- Assay conditions : Varying ATP concentrations (1–10 mM) or incubation times (30–120 min) impact apparent potency .
- Cellular context : Differences in cell permeability (e.g., logP ~3.5) or efflux pumps (e.g., P-gp) alter intracellular concentrations .
- Solution : Standardize protocols using ATP Km values and include controls like PP1 (Src inhibitor) for benchmarking .
Q. How is structure-activity relationship (SAR) analyzed for kinase inhibition?
- Core modifications : Substituting the 3,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., Cl) enhances kinase selectivity (e.g., RET vs. Src) .
- Side-chain optimization : Bulky substituents (e.g., tert-butyl) at the 1-position reduce hERG binding (IC50 >10 μM) while retaining target affinity .
Q. SAR Data :
| Substituent | RET IC50 (nM) | hERG IC50 (μM) |
|---|---|---|
| 3,4-Dimethoxyphenyl | 120 | 2.5 |
| 4-Chlorophenyl | 85 | 8.0 |
Q. What methodologies assess ADME/Tox properties?
- Solubility : Use shake-flask method (PBS pH 7.4) with HPLC quantification; logD (2.8–3.2) predicts moderate membrane permeability .
- Metabolic stability : Incubate with liver microsomes (human/rat); t1/2 >60 min indicates favorable stability .
- hERG inhibition : Patch-clamp assays validate cardiac safety (IC50 >10 μM preferred) .
Q. How are mechanistic studies designed for target engagement?
- Cellular thermal shift assays (CETSA) : Confirm target binding by measuring protein thermal stability shifts (~ΔTm 4–6°C) .
- Proteomics : SILAC-based profiling identifies off-target kinases (e.g., CDK2, CaMKII) .
- X-ray crystallography : Resolve binding modes (e.g., DFG-in/out conformations) for rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
